8,8,9-Trimethoxy-9-oxononanoate
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Overview
Description
8,8,9-Trimethoxy-9-oxononanoate is a chemical compound that belongs to the class of oxo-fatty acids It is characterized by the presence of three methoxy groups and a ketone functional group on a nonanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,9-Trimethoxy-9-oxononanoate typically involves the esterification of 9-oxononanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8,8,9-Trimethoxy-9-oxononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxo-fatty acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Higher oxo-fatty acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,8,9-Trimethoxy-9-oxononanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8,9-Trimethoxy-9-oxononanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
9-Oxononanoic Acid: A closely related compound with similar chemical properties.
8-Oxooctanoate: Another oxo-fatty acid with a shorter carbon chain.
9-Methoxy-9-oxononanoate: A derivative with one methoxy group.
Uniqueness
8,8,9-Trimethoxy-9-oxononanoate is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
82259-18-5 |
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Molecular Formula |
C12H21O6- |
Molecular Weight |
261.29 g/mol |
IUPAC Name |
8,8,9-trimethoxy-9-oxononanoate |
InChI |
InChI=1S/C12H22O6/c1-16-11(15)12(17-2,18-3)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)/p-1 |
InChI Key |
YDQDUGUAPYIVMU-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(CCCCCCC(=O)[O-])(OC)OC |
Origin of Product |
United States |
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